![molecular formula C18H11ClN2O2S B2494316 3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 380452-95-9](/img/structure/B2494316.png)
3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves various chemical strategies, including condensation reactions, aza-Wittig reactions, and catalyst-free synthesis in aqueous media. These methods highlight the versatility and complexity of synthesizing such heterocyclic compounds. For instance, a catalyst-free aqueous synthesis approach for related derivatives emphasizes mild reaction conditions, high yields, and an environmentally friendly procedure (Yao et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of compounds within the same family has shown that these molecules can exhibit a planar fused-ring system, linked by hydrogen bonds into centrosymmetric dimers, which further assemble into chains or arrays, depending on their specific substituents and functional groups (Low et al., 2004). Such detailed analysis aids in understanding the compound's reactivity and potential interactions.
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives can be explored through various reactions, including nucleophilic aromatic substitution and electrophilic substitution reactions. These reactions allow for functionalization and modification of the compound, leading to new derivatives with potential biological or material applications. Synthesis strategies often utilize reactions that provide high yields and introduce specific functional groups to the core structure, demonstrating the compound's versatile chemistry (Hirota et al., 1990).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, crystallinity, and melting points, are crucial for their application in various fields. For example, the solubility in common organic solvents and the crystallinity of the active layer significantly impact the photovoltaic performance of related compounds used in organic photovoltaic cells (Wu et al., 2011).
Chemical Properties Analysis
Chemical properties, including reactivity towards nucleophiles or electrophiles, the stability of the compound under various conditions, and its behavior in the presence of different reagents, are essential for understanding its applications and potential as a building block in synthetic chemistry. Studies have detailed the synthesis and reactivity of related compounds, providing insights into the chemical properties that define this class of molecules (Rauf et al., 2010).
Scientific Research Applications
Structural Analysis and Crystallization
Structural analysis and crystallization studies have been conducted to understand the compound's physical and chemical properties. For instance, the crystallization of related compounds has been observed in dimethylformamide solvates, showcasing the importance of hydrogen bonding and arene interactions in determining their structure. These studies provide a foundational understanding of the molecular and crystal structure, essential for further chemical modifications and applications (J. N. Low et al., 2004).
Synthetic Pathways and Derivatives
The synthesis of novel derivatives and related compounds has been a significant area of research. For example, new synthetic pathways have been developed to produce 2-aryloxy-3-(4-chlorophenyl)-8-substituted-5-aryl-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones, demonstrating the versatility and chemical reactivity of the core structure. These synthetic methodologies open avenues for creating diverse derivatives with potential biological and pharmaceutical applications (Zhong‐Xia Wang et al., 2015).
Biological Activity and Potential Applications
The biological activity of related thienopyrimidine derivatives has been evaluated, with some compounds showing promising antibacterial properties. This indicates the potential of such molecules for further development into therapeutic agents, highlighting the importance of structural modifications to enhance biological activity (R. More et al., 2013). Additionally, the exploration of substituted thienopyrimidines and their evaluation as antibacterial agents underscore the compound's potential in addressing microbial resistance, a growing concern in global health (A. El-Agrody et al., 2001).
Mechanism of Action
Target of Action
Similar compounds in the pyrido[2,3-d]pyrimidine class have been found to interact with a variety of targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other pyrido[2,3-d]pyrimidine derivatives, leading to changes in cellular processes .
Biochemical Pathways
Given the range of targets mentioned above, it can be inferred that multiple pathways could be affected, leading to downstream effects on cellular processes .
Result of Action
Given the broad spectrum of activities of similar compounds, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities , it can be inferred that this compound may have similar effects.
Future Directions
The study of thieno[2,3-d]pyrimidines and related compounds is an active area of research, with potential applications in the development of new therapeutic agents . Future work could involve the synthesis and testing of new derivatives, as well as further investigation into their mechanisms of action.
properties
IUPAC Name |
3-(3-chlorophenyl)-5-phenyl-1H-thieno[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2S/c19-12-7-4-8-13(9-12)21-17(22)15-14(11-5-2-1-3-6-11)10-24-16(15)20-18(21)23/h1-10H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNJODRAWQARHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2494234.png)
![Ethyl 4-[[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2494238.png)
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2494242.png)
![2-Methoxyethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2494243.png)
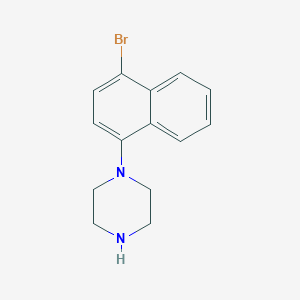
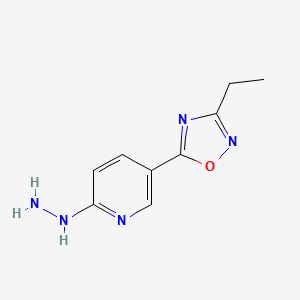
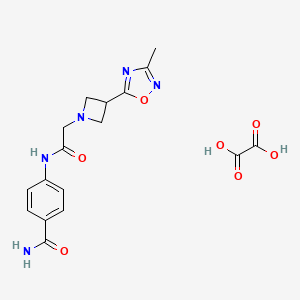


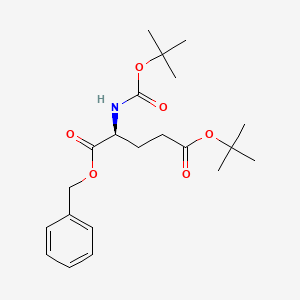

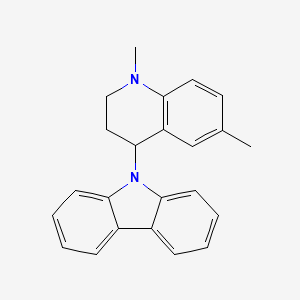
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2494256.png)